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Compound of Interest

1-Propinoyl Lysergic acid
Compound Name: ) ]
methylisopropylamide

cat. No.: B15601929

This guide provides an in-depth exploration of the metabolic fate of 1-Propanoyl Lysergic acid
diethylamide (1P-LSD), a prominent lysergamide and a structural analog of lysergic acid
diethylamide (LSD). Designed for researchers, scientists, and drug development professionals,
this document synthesizes current scientific understanding of 1P-LSD's biotransformation,
offering insights into its prodrug nature, the enzymatic processes involved, and the resulting
metabolites.

Introduction: The Rise of a Prodrug

1-Propanoyl-LSD emerged in the mid-2010s as a research chemical and a legal alternative to
LSD in certain jurisdictions.[1] Structurally, it is characterized by a propionyl group attached to
the indole nitrogen of the LSD molecule.[1] This seemingly minor modification has profound
implications for its pharmacology, as extensive research has now firmly established 1P-LSD's
role as a prodrug for LSD.[2][3][4][5][6][7] This means that upon administration, 1P-LSD is
metabolically converted into LSD, which is then responsible for the characteristic psychedelic
effects.[2][8][9] This guide will dissect the metabolic pathways that govern this transformation
and the subsequent breakdown of the active metabolite.

Part 1: The Primary Metabolic Event - Hydrolysis to
LSD
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The central and most critical step in the metabolism of 1P-LSD is the hydrolysis of the N-1
propionyl group. This deacylation reaction rapidly and efficiently yields LSD as the primary
active metabolite.[3][5][6]

Evidence for Prodrug Status

Multiple lines of evidence from in vitro and in vivo studies corroborate the prodrug hypothesis:

e |In Vitro Studies: Incubation of 1P-LSD with human serum and liver preparations has
demonstrated its conversion to LSD.[3] This suggests that enzymes present in these
biological matrices are capable of cleaving the propionyl group.

e Animal Studies: Following subcutaneous administration of 1P-LSD to rats, high plasma
concentrations of LSD were detected, confirming in vivo deacylation.[3][6]

e Human Studies: Controlled oral and intravenous administration of 1P-LSD in human
volunteers revealed that 1P-LSD is only detectable in serum for a short duration (up to
approximately 4 hours), while LSD becomes the predominant analyte.[1][8][9] The
bioavailability of LSD following oral ingestion of 1P-LSD has been reported to be nearly
100%.[8][9][10]

Enzymatic Machinery

While the specific enzymes responsible for the hydrolysis of the propionyl group from 1P-LSD
have not been definitively identified in all literature, the reaction is characteristic of esterases
and amidases. These enzymes are abundant in the liver and blood. The rapid conversion
observed in human serum suggests a significant role for serum esterases.[11]

Part 2: The Fate of LSD - Secondary Metabolism

Once 1P-LSD is converted to LSD, the resulting LSD molecule undergoes the same metabolic
pathways as if LSD itself had been administered. The metabolism of LSD is a more complex
process involving several cytochrome P450 (CYP) enzymes.[12][13][14][15][16]

Key Metabolic Reactions of LSD

The primary metabolic routes for LSD include:
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» N-demethylation: The removal of the methyl group from the nitrogen at position 6, leading to
the formation of nor-LSD (6-nor-lysergic acid diethylamide).

o Hydroxylation: The addition of a hydroxyl group to the lysergic acid ring system. The major
human metabolite is 2-0x0-3-hydroxy-LSD (O-H-LSD).[16]

o N-deethylation: The removal of one of the ethyl groups from the diethylamide moiety.

Involvement of Cytochrome P450 Isoforms

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified
several isoforms involved in the metabolism of LSD:[12][13]

e Formation of nor-LSD: Primarily mediated by CYP2D6, CYP2E1, and CYP3A4.
e Formation of 2-ox0-3-hydroxy-LSD: Involves CYP1A2, CYP2C9, CYP2E1, and CYP3A4.

The involvement of multiple CYP enzymes suggests that genetic polymorphisms and drug-drug
interactions could potentially influence the pharmacokinetics and pharmacodynamics of LSD
derived from 1P-LSD.[13]

Pharmacological Activity of Metabolites

e LSD: The primary psychoactive metabolite.
e nor-LSD: Also pharmacologically active at serotonin receptors.[13]

e 2-0x0-3-hydroxy-LSD: Considered to be inactive.[13][16]

Part 3: Unique Metabolites of 1P-LSD

While the vast majority of 1P-LSD is converted to LSD, in vitro studies have explored the
possibility of other metabolic pathways occurring directly on the 1P-LSD molecule. One such
study identified N-deethyl 1P-LSD as a potentially unique metabolite of 1P-LSD, meaning it is
not formed from the metabolism of LSD itself.[17] However, the in vivo relevance and
concentration of this metabolite appear to be minor compared to the overwhelming conversion
to LSD.
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Part 4: Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of 1P-LSD.
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Click to download full resolution via product page

Caption: Primary and secondary metabolic pathways of 1P-LSD.

Part 5: Experimental Protocols for Studying 1P-LSD
Metabolism

The elucidation of 1P-LSD's metabolic fate relies on robust in vitro and in vivo experimental
models. The causality behind these experimental choices lies in the need to simulate
physiological conditions and to identify and quantify the parent compound and its metabolites in
complex biological matrices.

Protocol 1: In Vitro Metabolism using Human Liver
Microsomes

This protocol is designed to identify phase | metabolites of 1P-LSD and the CYP enzymes
involved.

Objective: To determine the in vitro metabolic profile of 1P-LSD in human liver microsomes and
to identify the responsible CYP450 isoforms.

Materials:
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e 1P-LSD
e Pooled human liver microsomes (HLMs)

 NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate
dehydrogenase)

e Phosphate buffer (pH 7.4)
o Specific CYP450 chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
» Acetonitrile (for quenching the reaction)

e Internal standard (e.g., LSD-d3)

LC-MS/MS system
Methodology:
 Incubation Setup:

o Prepare a master mix containing phosphate buffer, HLMs, and the NADPH regenerating
system.

o Pre-incubate the master mix at 37°C for 5 minutes.
o Initiate the reaction by adding 1P-LSD to the final desired concentration.

o For inhibitor studies, pre-incubate the master mix with the specific CYP inhibitor for 10
minutes before adding 1P-LSD.

e |ncubation:

o Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120
minutes).

¢ Reaction Termination:
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o Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal
standard.

e Sample Preparation:

o Vortex the samples and centrifuge to pellet the precipitated proteins.

o Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of
nitrogen.

o Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

e LC-MS/MS Analysis:

[¢]

Inject the prepared sample into the LC-MS/MS system.

[e]

Use a suitable C18 column for chromatographic separation.

[e]

Employ a gradient elution with mobile phases such as formic acid in water and formic acid
in acetonitrile.

[e]

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to
detect and quantify 1P-LSD and its expected metabolites (LSD, nor-LSD, O-H-LSD).

Self-Validation:
¢ Include control incubations without NADPH to assess non-enzymatic degradation.
e Run control incubations without 1P-LSD to check for interfering peaks.

e The use of specific chemical inhibitors and subsequent reduction in metabolite formation
provides strong evidence for the involvement of the targeted CYP isoform.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent
Model

This protocol outlines a basic in vivo study to determine the pharmacokinetic profile of 1P-LSD
and its primary metabolite, LSD.
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Objective: To characterize the plasma concentration-time profiles of 1P-LSD and LSD following
administration of 1P-LSD to rats.

Materials:

1P-LSD (in a suitable vehicle for administration)

Sprague-Dawley rats

Administration equipment (e.g., oral gavage needles, syringes for subcutaneous injection)

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Centrifuge

LC-MS/MS system

Methodology:

Animal Dosing:

o Administer a known dose of 1P-LSD to a cohort of rats via the desired route (e.g., oral
gavage, subcutaneous injection).

Blood Sampling:

o Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60 minutes, and 2, 4,
8, 12, 24 hours) post-dosing.

o Collect blood into EDTA-coated tubes to prevent coagulation.

Plasma Preparation:
o Centrifuge the blood samples to separate the plasma.

o Transfer the plasma to clean tubes and store at -80°C until analysis.

Sample Analysis:
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o Thaw the plasma samples and perform a protein precipitation or liquid-liquid extraction to
isolate the analytes.

o Analyze the extracted samples using a validated LC-MS/MS method as described in
Protocol 1.

o Pharmacokinetic Analysis:
o Plot the plasma concentrations of 1P-LSD and LSD versus time.

o Calculate key pharmacokinetic parameters such as Cmax (maximum concentration),
Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-
life (t1/2).

Self-Validation:
« Include a vehicle control group to account for any effects of the dosing vehicle.

e The analytical method for quantification must be fully validated for linearity, accuracy,
precision, and sensitivity in the biological matrix.

Part 6: Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for 1P-LSD and its metabolite
LSD from a human study involving a 100 pg oral administration of 1P-LSD hemitartrate.
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Analyte Cmax (ng/mL) Tmax (h) t1/2 (h) AUC (ng-h/mL)
1P-LSD Not quantifiable - - -

LSD ~1.5 ~1.5 ~6.4 ~12

Data are

approximate
values derived
from published
studies for
illustrative
purposes.[8][9]
[18]

Conclusion

The metabolism of 1-Propanoyl Lysergic acid diethylamide is characterized by its efficient and
rapid conversion to LSD, firmly establishing its classification as a prodrug. The primary
metabolic step is a hydrolysis reaction, likely mediated by esterases, which releases the
psychoactive LSD molecule. Subsequently, LSD undergoes further metabolism by a suite of
cytochrome P450 enzymes to form metabolites such as nor-LSD and 2-oxo-3-hydroxy-LSD.
Understanding these metabolic pathways is crucial for interpreting pharmacokinetic and
pharmacodynamic data, as well as for the development of analytical methods for its detection
in biological samples. The experimental protocols outlined in this guide provide a framework for
the continued investigation of 1P-LSD and other novel psychoactive substances.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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